N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
N1-(2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a sulfonylpiperidine core linked to a 4-fluorophenyl group and a thiophen-2-ylmethyl substituent. Its molecular formula is C20H23FN3O4S, with a molecular weight of 436.48 g/mol .
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S2/c21-15-6-8-18(9-7-15)30(27,28)24-12-2-1-4-16(24)10-11-22-19(25)20(26)23-14-17-5-3-13-29-17/h3,5-9,13,16H,1-2,4,10-12,14H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTDVSBZCLPBDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound with potential applications in medicinal chemistry, particularly in drug discovery related to neurological disorders and inflammation. Its unique molecular structure, characterized by the presence of a piperidine moiety and a sulfonamide functional group, suggests significant biological activity that warrants detailed investigation.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C23H27F2N3O4S |
| Molecular Weight | 479.54 g/mol |
The structure includes a 4-fluorophenyl group and a thiophen-2-ylmethyl substituent, which may influence its pharmacokinetic properties and interactions with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The sulfonamide group can form hydrogen bonds with specific amino acid residues in enzymes, potentially inhibiting their activity.
- Receptor Modulation : The fluorophenyl group may interact with hydrophobic pockets in various receptors, modulating their function and leading to physiological effects.
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which could contribute to neuroprotective effects.
Biological Activity Studies
Research studies have explored the biological effects of similar compounds, providing insights into the potential activity of this compound.
Antimicrobial Activity
A study on related piperidine derivatives revealed moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, indicating that compounds within this class may possess significant antimicrobial properties .
Enzyme Inhibition
Research has demonstrated that similar compounds exhibit strong inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease. For instance, certain derivatives displayed IC50 values as low as 0.63 µM against AChE, suggesting that this compound could also be an effective AChE inhibitor .
Case Studies
Several case studies have reported on the biological activities of structurally related compounds:
- Neurological Disorders : Compounds similar to this compound have been investigated for their potential in treating conditions such as Alzheimer's disease due to their AChE inhibitory activity .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties in animal models, which could be attributed to their ability to inhibit pro-inflammatory cytokines .
Comparison with Similar Compounds
Structural Analogs with Sulfonylpiperidine Moieties
Key Observations :
Oxalamide-Based Flavoring Agents
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, Savorymyx® UM33) is a well-characterized oxalamide used as an umami flavor enhancer. Key differences include:
- Substituents : S336 features a 2,4-dimethoxybenzyl and pyridin-2-ylethyl group instead of sulfonylpiperidine and thiophenmethyl.
- Regulatory Status : S336 has global regulatory approval (FEMA 4233) for use in food products, whereas the target compound’s safety and toxicity profile remain uncharacterized .
Antiviral Oxalamides
Several oxalamides with piperidine and sulfonamide groups exhibit antiviral activity:
- N1-(4-Fluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.HCl (25) :
- BNM-III-170: A guanidine-containing oxalamide with demonstrated efficacy against immunodeficiency viruses .
Activity Insights :
Antimicrobial Oxalamides
The GMC series (e.g., GMC-4 : N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-fluorophenyl)oxalamide) incorporates isoindoline-dione and halogenated phenyl groups, showing antimicrobial activity . Unlike the target compound, these lack the sulfonylpiperidine scaffold but highlight the versatility of oxalamides in bioactive design.
Q & A
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (e.g., 0°C) reduce undesired polymerization during oxalamide coupling .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Tips | Reference |
|---|---|---|---|
| Sulfonamide formation | 4-Fluorophenylsulfonyl chloride, Piperidine, DCM, 0°C | Use excess sulfonyl chloride | |
| Oxalamide coupling | Oxalyl chloride, THF, –5°C | Slow reagent addition |
Basic: Which analytical techniques are most effective for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Confirm piperidine sulfonyl group (δ 3.2–3.5 ppm for piperidine protons; δ 140–145 ppm for sulfonyl carbons) and thiophene protons (δ 6.8–7.2 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the ethylenediamine linker .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ m/z calculated for C21H25FN2O4S2: 476.12) .
- Infrared Spectroscopy (IR) : Identify carbonyl stretches (1670–1690 cm⁻¹ for oxalamide) and sulfonyl S=O (1350 cm⁻¹) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets like enzymes or receptors?
Methodological Answer:
- Molecular Docking (AutoDock Vina, Schrödinger) :
- Target Selection : Prioritize sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) due to the 4-fluorophenylsulfonyl group .
- Binding Affinity : Simulate interactions with piperidine’s hydrophobic pocket and oxalamide’s hydrogen-bonding potential .
- Molecular Dynamics (GROMACS) :
- Assess stability of ligand-receptor complexes over 100 ns simulations to identify stable binding modes .
- Pharmacophore Modeling (MOE) : Map hydrogen-bond acceptors (sulfonyl oxygen) and aromatic regions (thiophene) to guide analog design .
Q. Table 2: Computational Parameters for Docking
| Software | Target PDB ID | Grid Box Size (ų) | Scoring Function | Reference |
|---|---|---|---|---|
| AutoDock Vina | 3IAI | 20×20×20 | Vina Score |
Advanced: What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
Orthogonal Assays :
- Compare enzyme inhibition (e.g., carbonic anhydrase assay) with cell-based viability assays (MTT) to confirm target specificity .
Purity Validation :
- Use HPLC-MS (≥98% purity) to exclude confounding effects of synthetic byproducts .
Dose-Response Curves :
- Generate IC50 values across 8 concentrations (e.g., 0.1–100 µM) to assess potency variability .
Case Study : A 2025 study found discrepancies in IC50 values (5 µM vs. 20 µM) for carbonic anhydrase inhibition. Re-analysis using standardized buffer (pH 7.4) and purified compound resolved the issue .
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Methodological Answer:
- Key Modifications :
- Piperidine Substituents : Replace 4-fluorophenylsulfonyl with bulkier groups (e.g., 2-naphthyl) to enhance hydrophobic interactions .
- Oxalamide Linker : Introduce methyl groups to the ethylenediamine chain to improve metabolic stability .
- Screening Workflow :
- Synthesize 10–15 analogs via parallel synthesis .
- Test in vitro against primary targets (e.g., enzymes) and secondary targets (e.g., GPCRs) .
- Prioritize candidates with ≥10-fold selectivity in SPR (surface plasmon resonance) binding assays .
Q. Table 3: SAR Trends for Analogs
| Modification Site | Activity Trend (IC50) | Selectivity Notes | Reference |
|---|---|---|---|
| Piperidine sulfonyl | Bulkier groups ↓ IC50 | Improved CA IX inhibition | |
| Thiophene substitution | 3-Methyl ↑ potency | Reduced off-target effects |
Advanced: What experimental and computational approaches validate the compound’s metabolic stability in preclinical studies?
Methodological Answer:
- In Vitro Metabolism :
- Liver Microsomes : Incubate with human hepatocytes (1 mg/mL, 37°C) and monitor degradation via LC-MS/MS over 60 minutes .
- CYP450 Inhibition : Screen for CYP3A4/2D6 interactions using fluorogenic substrates .
- Computational ADMET Prediction :
- Use SwissADME to predict logP (optimal: 2–3) and CYP liabilities .
- Stability Optimization :
- Introduce deuterium at labile C-H bonds (e.g., ethylenediamine chain) to slow oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
